4-Methoxy-3,4-dimethylpent-2-ene
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Overview
Description
4-Methoxy-3,4-dimethylpent-2-ene is an organic compound with the molecular formula C8H16O It is a derivative of pentene, characterized by the presence of a methoxy group and two methyl groups on the pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3,4-dimethylpent-2-ene can be achieved through several methods. One common approach involves the alkylation of 3,4-dimethylpent-2-ene with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the methoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production often employs catalysts such as sulfuric acid or other strong acids to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3,4-dimethylpent-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-) can be employed in substitution reactions.
Major Products Formed
Oxidation: 4-Methoxy-3,4-dimethylpentan-2-one or 4-methoxy-3,4-dimethylpentanal.
Reduction: 4-Methoxy-3,4-dimethylpentanol.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
4-Methoxy-3,4-dimethylpent-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Methoxy-3,4-dimethylpent-2-ene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic transformations and receptor binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylpent-2-ene: Lacks the methoxy group, resulting in different reactivity and applications.
4-Methoxy-3,4-dimethylpentan-2-one: An oxidized form of the compound with distinct chemical properties.
4-Methoxy-3,4-dimethylpentanol: A reduced form with different functional group characteristics.
Uniqueness
4-Methoxy-3,4-dimethylpent-2-ene is unique due to the presence of both methoxy and methyl groups, which confer specific reactivity and potential applications not shared by its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
61268-00-6 |
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Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
4-methoxy-3,4-dimethylpent-2-ene |
InChI |
InChI=1S/C8H16O/c1-6-7(2)8(3,4)9-5/h6H,1-5H3 |
InChI Key |
UDFPHHCZCAIAIO-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(C)(C)OC |
Origin of Product |
United States |
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